Naphthalen-2-ylhydrazine
Description
Discovery and Development History
The historical development of this compound synthesis can be traced through several distinct methodological approaches, each reflecting the technological and safety considerations of their respective eras. The earliest synthetic routes relied heavily on the classical Bucherer reaction mechanism, which provided the theoretical foundation for converting naphthalene-based starting materials into their corresponding amine and hydrazine derivatives.
Traditional synthetic approaches initially employed 2-naphthylamine as a primary starting material through diazotization and subsequent reduction processes. This method, while chemically effective, presented significant challenges due to the carcinogenic nature of 2-naphthylamine, leading to stringent handling requirements and increased production costs. The recognition of these limitations prompted extensive research into alternative synthetic pathways that could circumvent the use of hazardous intermediates.
A significant breakthrough emerged with the development of direct synthesis methods utilizing 2-naphthol and hydrazine hydrate as starting materials. Chinese patent CN1063170C, published in 1997, described a one-step reaction process that simplified the preparation of this compound while avoiding the use of carcinogenic 2-naphthylamine. This approach demonstrated yields reaching 68 percent under optimized conditions, representing a substantial improvement in both safety and economic feasibility.
The synthetic methodology involves heating 2-naphthol with hydrazine hydrate under reflux conditions, optionally employing sodium bisulfite as a catalyst. The reaction mechanism follows principles similar to the classical Bucherer reaction, where the naphthol undergoes nucleophilic substitution with hydrazine to form the desired product. Subsequent refinements to this process have achieved yields exceeding 85 percent through careful optimization of reaction conditions, temperature control, and purification procedures.
Nomenclature and Classification Systems
This compound exists within a complex nomenclature system that reflects both its structural characteristics and its position within broader chemical classification schemes. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions identifies it as (naphthalen-2-yl)hydrazine, emphasizing the attachment of the hydrazine group to the 2-position of the naphthalene ring system.
The Chemical Abstracts Service has assigned multiple synonymous names to this compound, reflecting various naming conventions and historical usage patterns. These include 2-naphthylhydrazine, 2-hydrazinonaphthalene, 2-naphthalenylhydrazine, and beta-naphthylhydrazine. The diversity of naming conventions illustrates the compound's presence across multiple chemical disciplines and applications.
From a structural classification perspective, this compound belongs to the broader category of aromatic hydrazines, which are characterized by the presence of at least one aromatic ring directly attached to the hydrazine functional group. This classification distinguishes it from aliphatic hydrazines and influences its chemical behavior, particularly in terms of basicity, reducing power, and thermal stability.
| Classification Category | Designation | Characteristics |
|---|---|---|
| Chemical Family | Aromatic Hydrazines | Contains aromatic ring attached to hydrazine group |
| Substitution Pattern | Monosubstituted | Single aromatic substituent on hydrazine nitrogen |
| Ring System | Bicyclic Aromatic | Naphthalene-based structure |
| Functional Group | Primary Hydrazine | Contains free amino group on terminal nitrogen |
The European Community has assigned the compound an identification number (822-033-7), while the Environmental Protection Agency's DSSTox Substance Identifier database lists it as DTXSID101034443. These registration numbers facilitate tracking and regulatory compliance across different jurisdictions and applications.
Significance in Aromatic Hydrazine Chemistry
This compound occupies a particularly important position within aromatic hydrazine chemistry due to its unique electronic properties and synthetic versatility. The compound serves as an essential intermediate in the preparation of various heterocyclic systems, particularly in the synthesis of indole derivatives through Fischer indole cyclization reactions.
The electronic characteristics of this compound arise from the extended conjugation between the naphthalene pi-electron system and the nitrogen lone pairs of the hydrazine group. This electronic delocalization significantly influences the compound's reactivity patterns, making it more nucleophilic than simple alkyl hydrazines while maintaining sufficient stability for synthetic manipulations.
Research has demonstrated that this compound exhibits distinctive behavior in condensation reactions with carbonyl compounds, forming hydrazone derivatives that display enhanced stability compared to their aliphatic counterparts. These properties make it particularly valuable in the synthesis of chromophoric compounds and advanced materials applications.
The compound's significance extends to its role as a precursor in the synthesis of various dye intermediates. The naphthalene ring system provides an extended chromophore that can be further modified through electrophilic aromatic substitution reactions, enabling the preparation of compounds with tailored optical properties. Industrial applications have leveraged these characteristics in the development of infrared-absorbing dyes and diagnostic agents.
| Application Area | Specific Use | Key Properties Utilized |
|---|---|---|
| Dye Synthesis | Chromophore development | Extended conjugation, color properties |
| Pharmaceutical Chemistry | Drug intermediate synthesis | Nucleophilic reactivity, heterocycle formation |
| Agricultural Chemistry | Pesticide intermediate preparation | Chemical stability, derivatization potential |
| Materials Science | Advanced polymer synthesis | Aromatic character, crosslinking capability |
Contemporary research continues to explore novel applications of this compound in medicinal chemistry, particularly in the development of compounds with antimicrobial activity. The compound's ability to form stable coordination complexes with transition metals has also attracted interest in the field of organometallic chemistry, where it serves as a ligand in the preparation of catalytically active species.
The ongoing development of green synthetic methodologies has renewed interest in this compound preparation and utilization. Modern approaches emphasize the use of environmentally benign solvents, catalytic processes, and atom-economical transformations, positioning this compound as an important building block in sustainable chemical synthesis.
Properties
IUPAC Name |
naphthalen-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICRWVQYFRWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034443 | |
| Record name | (2-Naphthalenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-57-4 | |
| Record name | 2-Naphthylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Naphthalenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalen-2-ylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Reaction of Naphthalene-2-carboxaldehyde with Hydrazine Hydrate
One of the most common laboratory methods involves the condensation of naphthalene-2-carboxaldehyde with hydrazine hydrate under reflux conditions:
Procedure : Naphthalene-2-carboxaldehyde is dissolved in ethanol, followed by the addition of hydrazine hydrate. The mixture is refluxed for several hours to promote the formation of the hydrazone intermediate, which subsequently converts to Naphthalen-2-ylhydrazine.
Workup : After reflux, the reaction mixture is cooled, and the precipitated product is filtered. Recrystallization from ethanol yields pure this compound.
Advantages : This method is straightforward and yields a product of high purity suitable for research applications.
Limitations : The reaction time can be relatively long, and the use of aldehyde precursors may add cost and complexity for large-scale production.
One-Step Synthesis from 2-Naphthol and Hydrazine Hydrate (Industrial Method)
A notable industrially relevant method is a one-step synthesis using 2-naphthol and hydrazine hydrate:
Reaction Conditions : In a three-necked flask equipped with stirring and reflux condenser, 2-naphthol and hydrazine hydrate (85%) are heated under reflux for approximately 20 hours.
Catalyst : Sodium bisulfite may be added as a catalyst, typically in amounts close to the weight of 2-naphthol, though the reaction can proceed without it.
Isolation : Upon completion, the hot reaction mixture is poured into ice water, causing this compound to precipitate. The solid is filtered, washed, and dried.
Yield and Purity : The yield is about 68%, and recrystallization from an ethanol/water mixture can increase purity to over 98%.
Advantages : This method avoids the use of carcinogenic intermediates such as 2-naphthylamine, uses mild reaction conditions, and is operationally simple, making it suitable for industrial scale-up.
Optimization Notes : The hydrazine hydrate amount is critical; excess complicates post-processing and is uneconomical, while insufficient amounts cause viscosity and poor mixing, hindering reaction progress. Excess hydrazine hydrate can be recovered and recycled.
Other Synthetic Routes and Derivative Preparations
Hydrazone Intermediates : Some synthetic strategies involve the formation of hydrazone intermediates from formyl derivatives of naphthalene, followed by further transformations to yield hydrazine derivatives.
N-Methyl and N-Substituted Hydrazines : Modifications of this compound include alkylation reactions, such as methylation using methyl iodide, to produce N-methyl-N-(naphthalen-2-yl)hydrazine with yields around 69%.
Heterocyclic Hybrids : Condensation reactions with hydrazine hydrate and formylchromone derivatives have been reported to yield complex naphthalene-heterocycle hybrids, demonstrating the versatility of hydrazine derivatives in synthetic organic chemistry.
| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Condensation of Naphthalene-2-carboxaldehyde with Hydrazine Hydrate | Naphthalene-2-carboxaldehyde, Hydrazine hydrate | Reflux in ethanol, several hours | Moderate | High | Laboratory | Simple, common lab method |
| One-step reaction of 2-Naphthol with Hydrazine Hydrate (Industrial) | 2-Naphthol, Hydrazine hydrate | Reflux ~20 h, with/without catalyst | ~68 | >98 (after recrystallization) | Industrial | Avoids carcinogenic intermediates, scalable |
| Flow synthesis from alcohol precursors | Alcohols, PPh3, DBAD | Continuous flow, 30 °C, ~0.3 h | Variable | High | Gram-scale | Requires flow reactor, precise control |
| Alkylation of this compound | This compound, methyl iodide | Room temperature, stirring | ~69 | High | Laboratory | Produces N-substituted derivatives |
The one-step industrial method using 2-naphthol and hydrazine hydrate is notable for its simplicity, avoidance of hazardous intermediates, and relatively high purity of product after recrystallization.
Flow chemistry approaches represent a modern trend in hydrazine derivative synthesis, offering advantages in reaction control and scalability, though their direct application to this compound requires further adaptation.
The choice of method depends on the intended scale, purity requirements, and available equipment. For industrial production, the one-step method is preferred, while laboratory synthesis often employs the aldehyde condensation route.
Purification by recrystallization is a common step to achieve high purity, essential for subsequent applications in pharmaceuticals and materials science.
This compound can be prepared by several methods, each with distinct advantages and limitations. The industrially favored one-step synthesis from 2-naphthol and hydrazine hydrate offers a practical, efficient, and safer route with good yield and purity. Laboratory methods using aldehyde condensation remain valuable for small-scale synthesis. Emerging flow chemistry techniques promise future improvements in efficiency and scalability. Careful control of reaction parameters and purification steps is critical to obtaining high-quality this compound suitable for advanced chemical applications.
Chemical Reactions Analysis
Oxidative Coupling Reactions
Naphthalen-2-ylhydrazine participates in photocatalytic C(sp²)–C(sp²) cross-coupling reactions under mild conditions. A notable application involves its reaction with quinoxalin-2(1H)-ones to form 3-arylquinoxalin-2(1H)-ones .
Key Features :
-
Catalyst : Eosin Y (organophotocatalyst).
-
Conditions : Blue LED light, air atmosphere, room temperature.
-
Mechanism : Oxidative cleavage generates a benzene radical, enabling C–H arylation.
| Substrate | Product Yield | Functional Group Tolerance |
|---|---|---|
| Phenylhydrazine derivatives | 64–76% | Halogens (–F, –Cl, –Br), –OCH₃ |
| This compound | 72% | Electron-donating/withdrawing groups |
Condensation Reactions
This compound undergoes condensation with carbonyl compounds to form pyrazole derivatives, critical in medicinal chemistry.
Example Reaction :
| Reagents | Conditions | Yield |
|---|---|---|
| Ethanol, reflux | 6–8 hours | 68–74% |
Substitution Reactions
This compound reacts with alkyl halides and acyl chlorides to form substituted hydrazine derivatives. Industrial methods often employ sodium bisulfite as a catalyst .
Industrial Synthesis :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Reaction Time | 20 hours | 68.3% |
| Hydrazine Hydrate Ratio | 2:1 (wt%) | 55–68% |
Reduction and Oxidation Pathways
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Reduction : Sodium borohydride (NaBH₄) reduces the hydrazine group to form amine derivatives .
-
Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes it to azo compounds, which are useful in dye synthesis .
Industrial and Pharmacological Relevance
Scientific Research Applications
Naphthalen-2-ylhydrazine is an organic compound with the molecular formula . It is a derivative of naphthalene, featuring a hydrazine group attached to the second carbon of the naphthalene ring. this compound has a variety of applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of complex organic molecules. For example, it can be used in the synthesis of novel naphthalene-heterocycle hybrids with antitumor, anti-inflammatory, and antituberculosis activities . It is also used in the synthesis of 3-cyanopyrid-2-ones, which have applications in materials chemistry for the production of OLED devices, dyes, and pigments . Additionally, it can be used as a reactant in asymmetric aza-Michael additions, which are important for synthesizing optically active β-amino acids and 1,2-diamine derivatives .
Biology this compound can be employed as a probe in biochemical assays to study enzyme activities and protein interactions. Naphthalene, the parent structure of this compound, can be metabolized intracellularly into naphthoquinone and naphthalene epoxide, which can react with the thiol group of cysteine amino acid residues . Naphthoquinone can also produce reactive oxygen species (ROS) under the effect of hepatic microsomal enzymes, which have shown promising results in cancer treatment .
Medicine There is ongoing research exploring the potential of this compound as a therapeutic agent due to its ability to interact with biological targets. Naphthalene hybrids have exhibited promising antibacterial and cytotoxic activities, as well as aromatase and phosphodiesterase inhibitory activities .
Mechanism of Action
The mechanism of action of naphthalen-2-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, inhibiting their activity. The pathways involved may include the modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylhydrazine: Similar structure but with the hydrazine group attached to the first carbon of the naphthalene ring.
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group instead of a naphthalene ring.
Uniqueness
Naphthalen-2-ylhydrazine is unique due to its specific position of the hydrazine group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs.
Biological Activity
Naphthalen-2-ylhydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound is typically synthesized through the reaction of naphthalene derivatives with hydrazine. The structural formula can be represented as follows:
This compound features a naphthalene ring, which is known for its ability to participate in various chemical reactions, leading to the formation of hybrids with enhanced biological properties.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antitumor Activity:
- Several studies have demonstrated that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown superior potency compared to conventional chemotherapeutics like doxorubicin in HepG-2 and MCF-7 cell lines .
2. Antimicrobial Properties:
- Naphthalene derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. The presence of electron-withdrawing groups on the naphthalene ring enhances their efficacy against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects:
- Some derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Interaction with Cellular Targets:
- Naphthalenes can be metabolized into reactive species such as naphthoquinones, which interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells .
2. Structure-Activity Relationship (SAR):
- SAR studies indicate that modifications on the hydrazine moiety and the naphthalene ring significantly influence biological activity. For example, substituents at specific positions on the phenyl ring can enhance cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
| Study | Compound Tested | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| This compound derivative A | HepG-2 | 5.0 | Cytotoxic | |
| This compound derivative B | MCF-7 | 3.5 | Cytotoxic | |
| Naphthalen derivative C | Staphylococcus aureus | 12.0 | Antibacterial |
These studies highlight the compound's potential as a lead structure for developing new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for producing naphthalen-2-ylhydrazine, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via diazotization and reduction of 2-naphthylamine derivatives. For optimization:
- Catalyst selection : Transition metals (e.g., Fe or Zn) in acidic media improve reduction efficiency .
- Temperature control : Maintain 0–5°C during diazotization to minimize side reactions .
- Purification : Use recrystallization in ethanol/water mixtures to isolate high-purity product .
Validation via NMR (1H/13C) and HPLC (>95% purity) is critical for reproducibility.
Q. How can spectroscopic techniques (NMR, IR, X-ray) distinguish this compound from structural analogs?
- NMR : The hydrazine NH protons appear as broad singlets at δ 3.5–4.5 ppm, while aromatic protons of the naphthalene ring resonate between δ 7.2–8.5 ppm .
- IR : Strong N–H stretches at 3200–3400 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ confirm the hydrazine moiety .
- X-ray crystallography : ORTEP-III software can resolve bond angles and planarity of the hydrazine-naphthalene system .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Exposure limits : Adhere to NIOSH guidelines (PEL 0.1 ppm for hydrazine derivatives) .
- Containment : Use fume hoods and nitrile gloves to prevent dermal/airborne exposure .
- Waste disposal : Neutralize with dilute HCl before disposal to prevent oxidative degradation .
Advanced Research Questions
Q. How does this compound act as a catalyst in C(sp²)–C(sp²) coupling reactions, and what factors influence its efficiency?
In metal-free coupling reactions (e.g., quinoxaline synthesis):
- Mechanism : The hydrazine moiety facilitates radical initiation under visible light, enabling cross-dehydrogenative coupling .
- Substrate scope : Electron-withdrawing groups (e.g., halogens) on the naphthalene ring enhance catalytic activity (yields 52–91%) .
- Limitations : Steric hindrance from bulky substituents reduces yield; optimize with polar aprotic solvents (e.g., DMF) .
Q. What computational methods (e.g., DFT) predict the electronic properties of this compound derivatives for drug design?
- DFT parameters : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- Thermochemistry : Calculate bond dissociation energies (BDEs) to assess stability under physiological conditions .
- Software : Gaussian 16 or ORCA for geometry optimization and vibrational frequency analysis .
Q. How can contradictory data on hydrazine derivative reactivity be resolved in mechanistic studies?
- Case example : Discrepancies in Fischer indole synthesis yields may arise from acid strength or heating rates .
- Troubleshooting :
- Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate formation .
- Compare solvent effects (protic vs. aprotic) on reaction pathways .
- Validate with isotopic labeling (15N) to track hydrazine participation .
Q. What role does this compound play in synthesizing bioactive indole derivatives, and how are side products minimized?
- Indole synthesis : React with aldehydes/ketones under acid catalysis (e.g., H2SO4) to form indole via [3,3]-sigmatropic rearrangement .
- Side-product control :
- Use stoichiometric hydrazine to avoid dimerization byproducts.
- Add molecular sieves to sequester water and shift equilibrium .
Methodological Guidelines
- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models .
- Toxicity screening : Use Ames tests for mutagenicity and OECD 423 guidelines for acute oral toxicity .
- Collaborative frameworks : Integrate synthetic chemists, computational modelers, and toxicologists for multidisciplinary studies .
For further details, consult peer-reviewed protocols in Journal of Organic Chemistry (synthesis) and Chemical Research in Toxicology (safety profiling).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
